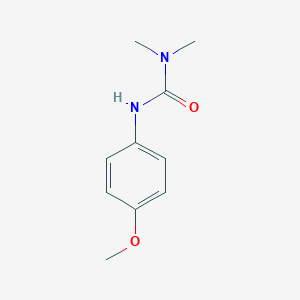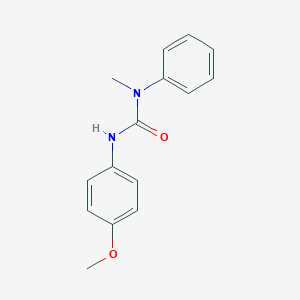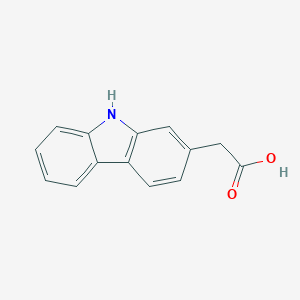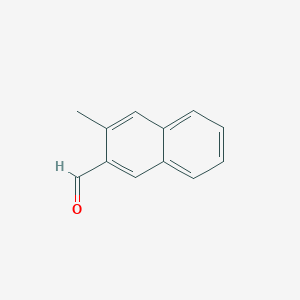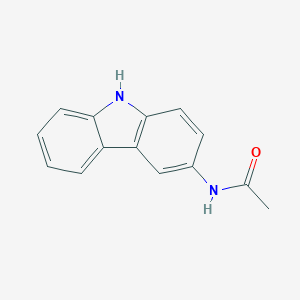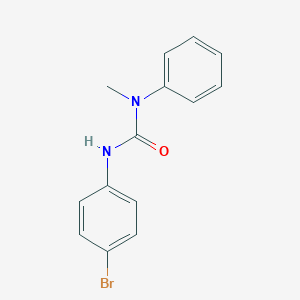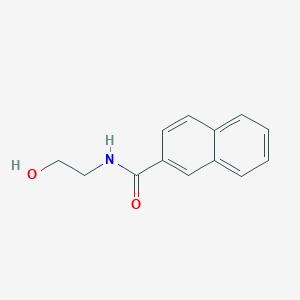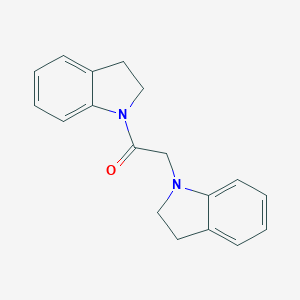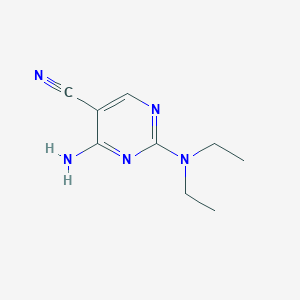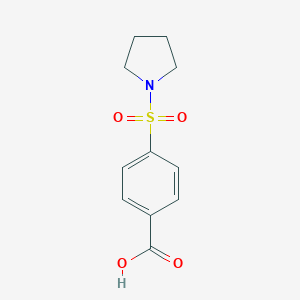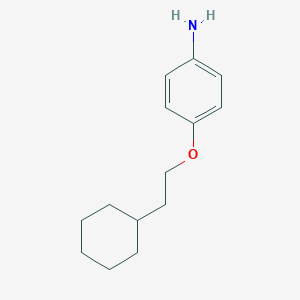
4-(2-Cyclohexylethoxy)aniline
Vue d'ensemble
Description
4-(2-Cyclohexylethoxy)aniline is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 . It is used for research purposes .
Synthesis Analysis
The synthesis of 4-(2-Cyclohexylethoxy)aniline and its derivatives has been studied for their potential as radiosensitizers . Nine derivatives of 4-(2-cyclohexylethoxy)aniline were designed and evaluated for their biological effects .Molecular Structure Analysis
The molecular structure of 4-(2-Cyclohexylethoxy)aniline consists of 14 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
4-(2-Cyclohexylethoxy)aniline and its derivatives have been studied for their potential as radiosensitizers . The compound 2g derivative effectively inhibits mRNA and protein expression of Nrf2 and HO-1 .Physical And Chemical Properties Analysis
4-(2-Cyclohexylethoxy)aniline is a solid substance that should be stored at 4° C . It has a predicted melting point of 98.23° C, a predicted boiling point of 358.85° C at 760 mmHg, a predicted density of 1.02 g/cm3, and a predicted refractive index of n 20D 1.54 .Applications De Recherche Scientifique
Radiosensitization in Cancer Therapy
4-(2-Cyclohexylethoxy)aniline: and its derivatives have been studied for their potential as radiosensitizers . These compounds can enhance the effectiveness of radiotherapy by increasing the radiosensitivity of cancer cells. Specifically, derivative compound 2g has shown to inhibit mRNA and protein expression of Nrf2 and HO-1 , leading to a significant increase in IR-induced cell death in non-small cell lung cancer (NSCLC) cell lines .
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool . It can be used to study protein interactions and functions, which is crucial for understanding cellular processes and disease mechanisms.
Environmental Monitoring
While direct applications in environmental science are not explicitly mentioned for 4-(2-Cyclohexylethoxy)aniline , related studies involve the use of aniline derivatives in the detection and removal of contaminants in water . This suggests potential for this compound or its derivatives to be used in environmental monitoring and remediation efforts.
Analytical Chemistry Applications
In analytical chemistry, 4-(2-Cyclohexylethoxy)aniline could be involved in the development of new analytical methods for various chemical analyses. The compound’s properties may be leveraged in chromatography or mass spectrometry to improve the efficiency and effectiveness of these techniques .
Pharmaceutical Development
The compound’s derivatives have been explored for their role in pharmaceuticals, particularly as radiosensitizers in cancer treatment . By enhancing the effects of radiation therapy, these derivatives could contribute to the development of more effective cancer treatments.
Mécanisme D'action
Target of Action
The primary target of 4-(2-Cyclohexylethoxy)aniline is the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of over 200 genes of antioxidant and phase II drug-metabolizing enzymes . It plays a crucial role in maintaining cellular redox homeostasis and is highly expressed in non-small cell lung cancer (NSCLC) and its derived cell lines .
Mode of Action
4-(2-Cyclohexylethoxy)aniline interacts with Nrf2, inhibiting its activity . This interaction results in the downregulation of Nrf2 and its target genes, which are typically upregulated in response to oxidative stress . The compound’s mode of action is primarily through the inhibition of Nrf2 activity .
Biochemical Pathways
The inhibition of Nrf2 by 4-(2-Cyclohexylethoxy)aniline affects the cellular redox conditions . This leads to a decrease in the expression of antioxidant and phase II drug-metabolizing enzymes, disrupting the cellular defense mechanisms against oxidative stress . The compound’s action on Nrf2 also affects the transcriptional activation of genes in the beta-globin cluster .
Pharmacokinetics
The compound is a solid at room temperature and has a predicted melting point of 9823°C and a boiling point of 35885°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of Nrf2 by 4-(2-Cyclohexylethoxy)aniline leads to a decrease in the expression of antioxidant and phase II drug-metabolizing enzymes . This results in an enhancement of radiosensitivity in several lung cancer cells, both in vitro and in vivo . Among the derivatives of 4-(2-Cyclohexylethoxy)aniline, compound 2g derivative exhibited the highest enhancement of radiosensitizing effect via inhibition of Nrf2 activity .
Action Environment
The action of 4-(2-Cyclohexylethoxy)aniline can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is a solid at room temperature and has a specific melting point . Additionally, the compound’s efficacy and action may be influenced by the cellular environment, particularly the levels of oxidative stress and the expression of Nrf2 .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-cyclohexylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIPKNLJWRDAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580048 | |
| Record name | 4-(2-Cyclohexylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76253-34-4 | |
| Record name | 4-(2-Cyclohexylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)
